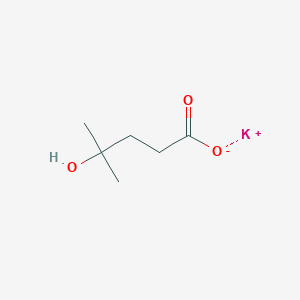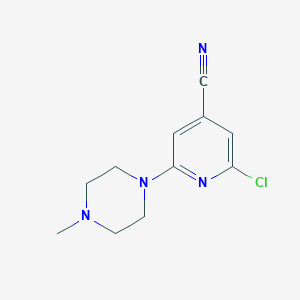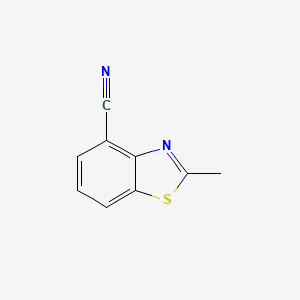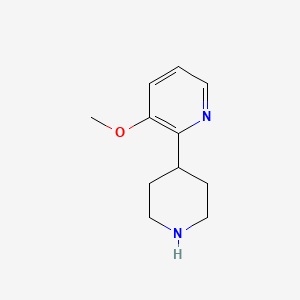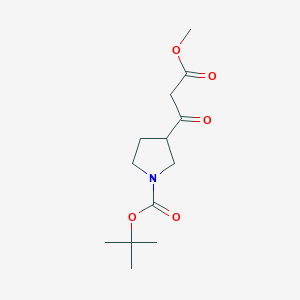
N1-Isopropylaspartamide hydrochloride
Vue d'ensemble
Description
N1-Isopropylaspartamide hydrochloride (N1-IPA-HCl) is a synthetic compound that has been used for a variety of purposes, including scientific research, laboratory experiments, and drug delivery. It is a white, crystalline solid with a melting point of about 170°C and a solubility of approximately 0.2 mg/mL in water. The compound is commonly used as a reagent in organic synthesis, and it has been shown to have a wide variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Antidepressant Effects and Mechanisms
- NMDA Receptor Modulation for Depression Treatment : Research has demonstrated the potential role of NMDA receptor-modulating drugs in treating depression. This includes studies on ketamine, an NMDA receptor antagonist, showing significant improvement in depressive symptoms in patients, suggesting a promising avenue for similar compounds in psychiatric research (Berman et al., 2000).
Material Science and Nanotechnology Applications
Photo- and Thermo-responsive Nanoparticles : Innovative applications in material science include the development of amphiphilic photochromic copolymers with hydrophilic poly(N-isopropylacrylamide) backbones. These materials can fabricate self-assembled nanoparticles that exhibit reversible size changes in response to light and temperature, indicating their utility in smart material design (Lim et al., 2011).
Mitochondria-targeting Nanoparticles for Cancer Therapy : The development of selective mitochondria-targeting probes and nanoparticles for tumor targeting, imaging, and drug delivery showcases the intersection of nanotechnology with therapeutic applications. Such nanoparticles have demonstrated efficacy in delivering anticancer drugs directly to mitochondria, offering a novel strategy for cancer treatment (Kim et al., 2017).
Analytical and Diagnostic Applications
- Mass Spectrometry Imaging for Tissue Analysis : The use of 1,5-diaminonaphthalene hydrochloride in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging highlights its application in visualizing small molecules within tissues. This technique offers valuable insights into metabolic pathways and mechanisms underlying various diseases, emphasizing the chemical's utility in biomedical research (Liu et al., 2014).
Corrosion Inhibition for Industrial Applications
- Inhibiting Corrosion in Metal Surfaces : Research on amino acids, including aspartic acid, for inhibiting mild steel corrosion in acidic solutions has shown that organic compounds can act as effective corrosion inhibitors. This research underscores the potential of N1-Isopropylaspartamide hydrochloride derivatives in extending the lifespan of metal structures in corrosive environments (Oubaaqa et al., 2021).
Propriétés
IUPAC Name |
2-amino-N-propan-2-ylbutanediamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-4(2)10-7(12)5(8)3-6(9)11;/h4-5H,3,8H2,1-2H3,(H2,9,11)(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHLLXADXDVPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Isopropylaspartamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)
![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)

